

N,N'-Dibutylurea: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N'-Dibutylurea**

Cat. No.: **B143324**

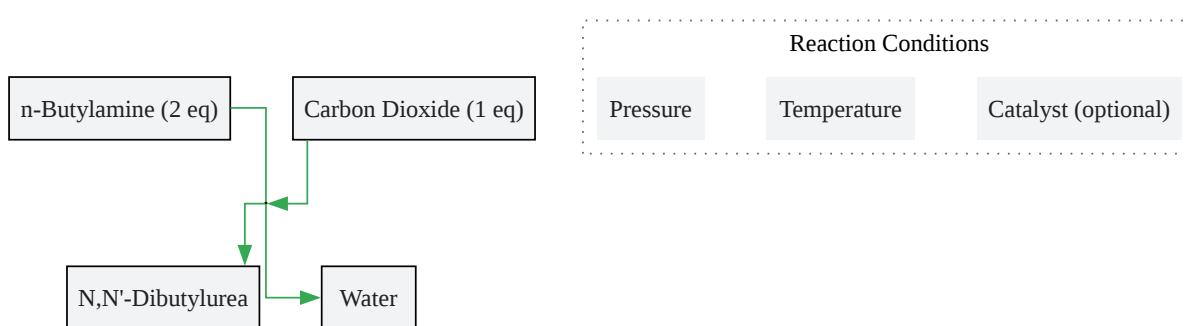
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibutylurea (DBU), a symmetrically disubstituted aliphatic urea, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features and reactivity profile make it a compelling starting material and intermediate for the synthesis of a diverse array of complex molecules, with notable applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **N,N'-Dibutylurea**, with a focus on its role as a foundational component in the construction of novel chemical entities.

Physicochemical Properties of N,N'-Dibutylurea

A thorough understanding of the physicochemical properties of **N,N'-Dibutylurea** is fundamental to its effective application in organic synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.


Property	Value	Reference
CAS Number	1792-17-2	[1] [2] [3]
Molecular Formula	C ₉ H ₂₀ N ₂ O	[1] [2] [3] [4]
Molecular Weight	172.27 g/mol	[1] [2] [3] [4]
Melting Point	65-75 °C	[3]
Boiling Point	115 °C at 0.03 mmHg	[3]
Appearance	White to off-white solid	[3]
Solubility	Slightly soluble in chloroform and methanol. [3]	

Synthesis of N,N'-Dibutylurea

Several synthetic routes to **N,N'-Dibutylurea** have been established, offering flexibility in terms of starting materials, reaction conditions, and scale. The choice of a particular method often depends on the availability of precursors, desired purity, and economic considerations.

Synthesis from n-Butylamine and Carbon Dioxide

A green and atom-economical approach to **N,N'-Dibutylurea** involves the direct reaction of n-butylamine with carbon dioxide under pressure. This method avoids the use of toxic phosgene derivatives, which are traditionally employed in urea synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N'-Dibutylurea** from n-butylamine and CO₂.

Experimental Protocol:

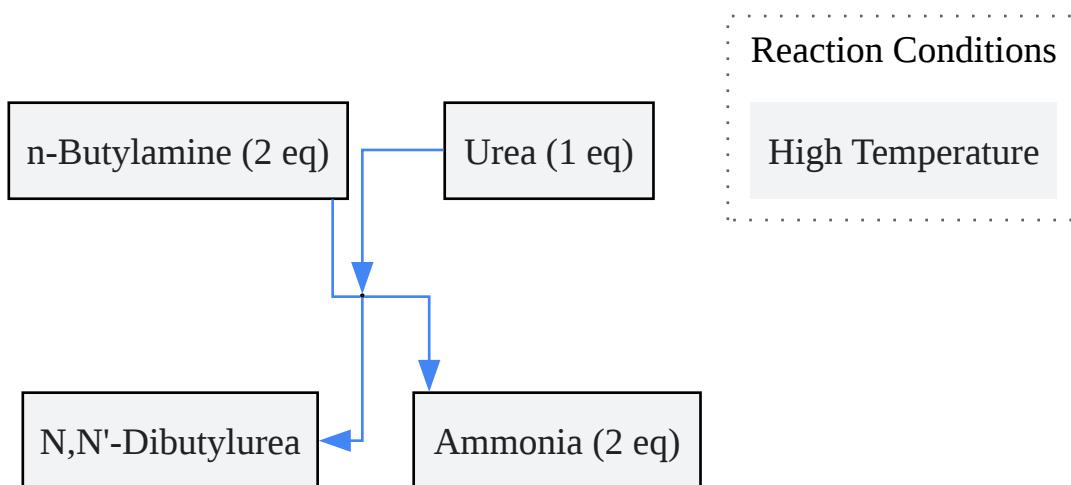

A typical procedure involves charging a stainless steel reactor with n-butylamine. Carbon dioxide is then introduced at a specific pressure, and the reactor is heated to the desired temperature for a set duration. The reaction can be carried out with or without a catalyst.[\[5\]](#) After cooling and depressurization, the product, **N,N'-Dibutylurea**, can be isolated and purified.

Table of Reaction Conditions and Yields:

n- Butylamine Concentrati on (mmol/mL)	CO₂ Pressure (MPa)	Temperatur e (K)	Time (h)	Selectivity to DBU (%)	Reference
1.0	10	423-493	4	100	[5]
0.8 or 1.0	4-16	453	4	100	[5]

Synthesis from n-Butylamine and Urea

Another common laboratory-scale synthesis involves the reaction of n-butylamine with urea. This method is straightforward and often proceeds with high yields.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N'-Dibutylurea** from n-butylamine and urea.

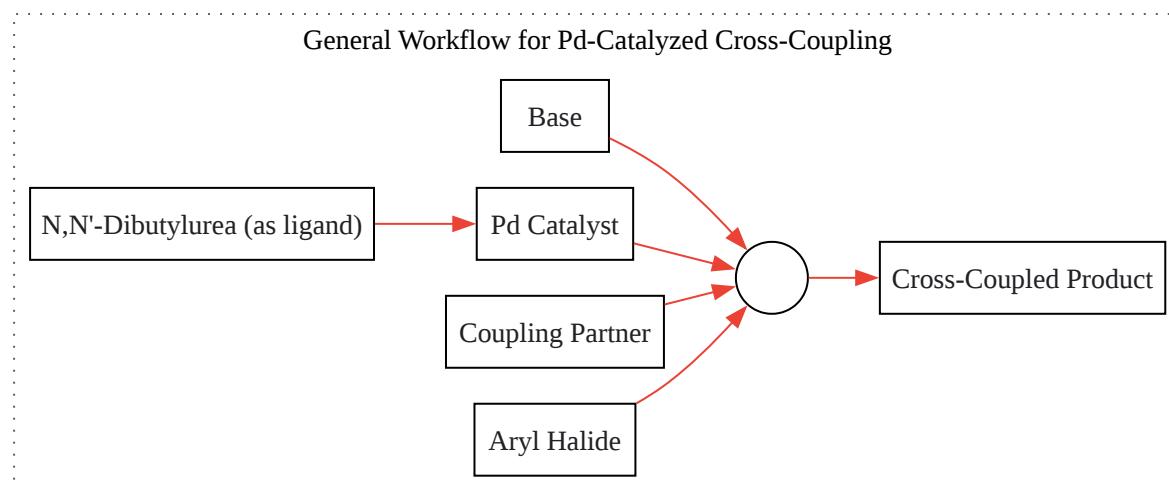
Experimental Protocol:

This reaction can be performed by heating a mixture of n-butylamine hydrochloride and urea in the dry state at elevated temperatures, typically around 150 °C.^[6] Alternatively, the reaction can be carried out in a suitable high-boiling solvent.^[6] The by-product, ammonia, is typically removed as it is formed.

Applications of N,N'-Dibutylurea in Organic Synthesis

N,N'-Dibutylurea serves as a versatile building block for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.

As a Precursor to Substituted Sulfonylureas


N,N'-Dibutylurea can be used as a starting material for the synthesis of N-butyl-N'-sulfonylureas. These compounds are an important class of molecules with applications in medicine and agriculture.

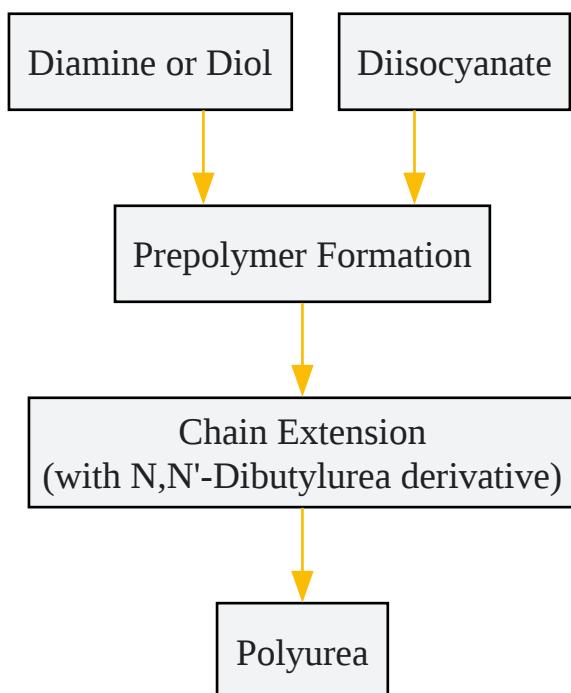
Experimental Protocol:

The reaction between a substituted urea, such as **N,N'-Dibutylurea**, and a sulfonamide can be carried out in an inert solvent like sec-butylbenzene at temperatures ranging from 75 to 250 °C, with an optimal range of 150 to 170 °C.[6] An excess of the urea reagent can also serve as the reaction medium.[6]

In Palladium-Catalyzed Cross-Coupling Reactions

Recent research has highlighted the potential of N-arylureas as effective ligands in palladium-catalyzed cross-coupling reactions.[7] While direct studies on **N,N'-Dibutylurea** in this context are limited, the principle suggests its potential utility. The urea moiety can act as a sterically undemanding ligand, which can be advantageous in reactions involving sterically hindered substrates.[7] This opens up possibilities for employing **N,N'-Dibutylurea** and its derivatives in the construction of complex molecular architectures through C-C and C-N bond formation.

[Click to download full resolution via product page](#)


Caption: Proposed role of **N,N'-Dibutylurea** in Pd-catalyzed cross-coupling.

In the Synthesis of Polyureas

N,N'-disubstituted ureas can serve as monomers in the synthesis of polyureas.[8] Polyureas are a class of polymers with a wide range of applications, from coatings and elastomers to

fibers and adhesives. The properties of the resulting polyurea can be tailored by the choice of the urea monomer and the corresponding co-monomer, typically a diisocyanate. While **N,N'-Dibutylurea** itself is a simple monomer, it serves as a model for understanding the polymerization behavior of more complex disubstituted ureas.

Experimental Workflow for Polyurea Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of polyureas.

Conclusion

N,N'-Dibutylurea is a readily accessible and versatile building block with significant potential in organic synthesis. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the construction of a wide range of valuable compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of **N,N'-Dibutylurea** can unlock new avenues for the design and synthesis of novel molecules with tailored properties and functions. Further exploration of its applications, particularly in the realms of catalysis and polymer chemistry, is likely to yield exciting new discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-di-n-Butylurea [webbook.nist.gov]
- 2. N,N'-di-n-Butylurea [webbook.nist.gov]
- 3. Dibutylurea | 1792-17-2 [chemicalbook.com]
- 4. N,N'-di-n-Butylurea (CAS 1792-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N,N'-Dibutylurea: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143324#n-n-dibutylurea-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com